2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol
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Overview
Description
2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group through an aminomethyl linkage. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where the pyrazole is reacted with formaldehyde and a secondary amine.
Phenol Coupling: Finally, the aminomethylated pyrazole is coupled with a phenol derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are frequently used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce amines.
Scientific Research Applications
2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-({[1-(difluoromethyl)-1H-pyrazol-5-yl]amino}methyl)phenol: This compound has a similar structure but with the difluoromethyl group attached at a different position on the pyrazole ring.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl-pyrazole core but have different functional groups attached.
Uniqueness
The unique positioning of the difluoromethyl group and the aminomethyl linkage to the phenol group in 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H11F2N3O |
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Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13)16-6-5-10(15-16)14-7-8-3-1-2-4-9(8)17/h1-6,11,17H,7H2,(H,14,15) |
InChI Key |
CEKMPSIOSIJIBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN(C=C2)C(F)F)O |
Origin of Product |
United States |
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